molecular formula C11H17ClN4 B1464333 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine CAS No. 1249717-31-4

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine

Cat. No. B1464333
CAS RN: 1249717-31-4
M. Wt: 240.73 g/mol
InChI Key: HRDAHJBBYRQTGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine is a chemical compound . It is a derivative of pyrimidinamine, which are considered promising agricultural compounds due to their outstanding activity .


Synthesis Analysis

Pyrimidinamine derivatives, including 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine, are synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .


Molecular Structure Analysis

The molecular structure of 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine is complex. It belongs to the monoclinic crystal system with space group P 2 1 / c (no. 14). The asymmetric unit of the title crystal structure is shown in the figure .

Scientific Research Applications

Environmental and Health Monitoring

  • Biomonitoring and Carcinogenic Potential : A study analyzed the presence of PhIP (a structurally related compound to 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine) in human serum albumin and its potential role in human carcinogenesis, particularly in relation to dietary habits. The formation of PhIP-blood protein adducts in humans was observed, suggesting its potential as a biomarker for dietary exposure and internal PhIP dose. This could be significant in studying the role of heterocyclic amines in colon cancer and other diseases (Magagnotti et al., 2000).

  • Pesticide Translocation and Human Exposure : Research on the movement and deposition of organophosphorus pesticides, including compounds structurally related to the chemical , highlighted the translocation of these pesticides within residential environments and the potential for human exposure through inhalation and dermal contact/oral ingestion (Lewis et al., 2001).

  • Mutagenicity of Dietary Compounds : Investigations into the mutagenicity of dietary heterocyclic amines, including compounds similar to 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine, were conducted, examining their presence in human urine and the implications for human health, particularly concerning carcinogenicity (Ushiyama et al., 1991).

Toxicology and Drug Safety

  • Toxicological Assessment : A study focused on the acute poisoning potential of a neonicotinoid insecticide, considering the symptoms and clinical manifestations in patients. This research underscores the importance of understanding the toxicological profile of compounds, including those structurally related to 6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine, to ensure safe usage and establish treatment protocols for poisoning cases (Wu et al., 2001).

Mechanism of Action

Pyrimidinamine derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .

properties

IUPAC Name

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-2-16-5-3-4-9(16)7-13-11-6-10(12)14-8-15-11/h6,8-9H,2-5,7H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDAHJBBYRQTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Reactant of Route 3
Reactant of Route 3
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Reactant of Route 6
Reactant of Route 6
6-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.